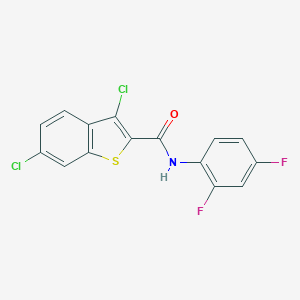![molecular formula C19H19Cl2N3O2S B278465 2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B278465.png)
2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C19H19Cl2N3O2S and a molecular weight of 424.3 g/mol
Preparation Methods
The synthesis of 2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dichlorobenzoyl chloride with 4-(morpholin-4-ylmethyl)aniline in the presence of a base to form the intermediate product. This intermediate is then treated with thiourea to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide include:
2,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound has a similar structure but with different chlorine substitution, leading to distinct chemical properties.
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another related compound with a thiadiazole ring instead of the benzamide moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzamide and morpholine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19Cl2N3O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2,3-dichloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c20-16-3-1-2-15(17(16)21)18(25)23-19(27)22-14-6-4-13(5-7-14)12-24-8-10-26-11-9-24/h1-7H,8-12H2,(H2,22,23,25,27) |
InChI Key |
DZWXFJLWJABUHC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278383.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278385.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B278387.png)

![2,4-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278389.png)
![2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278390.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B278392.png)
![N-[3-(2-furyl)acryloyl]-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278397.png)
![3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)
